Barbadin
CAS No.: 356568-70-2
Cat. No.: VC0520442
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 356568-70-2 |
---|---|
Molecular Formula | C19H15N3OS |
Molecular Weight | 333.4 g/mol |
IUPAC Name | 3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2 |
Standard InChI Key | OCBXPCSXEQQADU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N |
Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Barbadin
Structural Characteristics
Barbadin (C₁₉H₁₅N₃OS) is a thieno-pyrimidinone derivative with a molecular weight of 333.41 g/mol. Its structure features a benzylphenyl moiety critical for binding to the hydrophobic pocket of β2-adaptin, as demonstrated by docking studies . The compound’s solubility in DMSO (30 mg/mL, 89.98 mM) facilitates experimental use, though sonication is recommended for optimal dissolution .
Table 1: Key Chemical Properties of Barbadin
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₅N₃OS |
Molecular Weight | 333.41 g/mol |
CAS Number | 356568-70-2 |
Solubility (DMSO) | 30 mg/mL (89.98 mM) |
Storage Conditions | -20°C (powder), -80°C (solution) |
Predicted Density | 1.34 g/cm³ |
Target Specificity and Potency
Barbadin selectively inhibits β-arrestin/AP2 interactions without affecting β-arrestin-independent endocytosis (e.g., transferrin receptor) or AP2-independent pathways (e.g., endothelin-A receptor) . Its reversible binding mode was confirmed through washout experiments, which fully restored β-arrestin/AP2 complex formation after removal . Structure-activity relationship studies highlight the necessity of the benzylphenyl group for inhibitory activity, as analogues lacking this moiety show reduced efficacy .
Mechanism of Action: Disrupting β-Arrestin/AP2 Complexes
Molecular Docking and Binding Interactions
Computational docking reveals that Barbadin occupies the β2-adaptin platform subdomain groove, engaging residues Phe-837, Leu-838, and Tyr-888 through hydrophobic and π–π interactions . This binding site overlaps with the β-arrestin C-terminal binding region, explaining its competitive inhibition mechanism. The thieno-pyrimidinone core forms hydrogen bonds with Glu-902 and Tyr-888, stabilizing the interaction .
Modulation of Neutrophil Functions
Priming of Reactive Oxygen Species (ROS) Production
In human neutrophils, Barbadin potentiates FPR2-mediated ROS release by 2.5-fold without altering chemotaxis . This effect mirrors latrunculin A’s action, implicating actin cytoskeleton remodeling in the priming mechanism . The potentiation is reversible and independent of β-arrestin recruitment, as demonstrated in β-arrestin-deficient cells .
Dual Role in Receptor Trafficking and Signaling
Barbadin’s inability to block FPR2 endocytosis despite inhibiting AP2/β-arrestin interaction reveals alternative endocytic pathways for this receptor. β-Arrestin-knockout cells still exhibit 40% residual FPR2 internalization, suggesting clathrin-independent mechanisms . This dichotomy highlights Barbadin’s utility in distinguishing between β-arrestin-dependent and -independent processes.
Therapeutic Implications and Research Applications
Obesity and Metabolic Regulation
Barbadin enhances the anti-obesity effects of lorcaserin, a 5-HT2C receptor agonist, by prolonging POMC neuron activation in the hypothalamus . In murine models, co-administration with lorcaserin increases weight loss by 30% compared to lorcaserin alone, likely through sustained β-arrestin signaling at the plasma membrane .
Cardiac Hypertrophy
The compound’s inhibition of AT1R endocytosis may attenuate angiotensin-II-induced cardiac remodeling. Preliminary data show Barbadin reduces cardiomyocyte hypertrophy by 45% in vitro by blunting β-arrestin-dependent ERK1/2 activation .
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